1-[2-(2,4-Dinitrophenoxy)ethoxy]-2,4-dinitrobenzene
Overview
Description
1-[2-(2,4-Dinitrophenoxy)ethoxy]-2,4-dinitrobenzene is a chemical compound characterized by its complex structure, which includes multiple nitro groups attached to a benzene ring
Preparation Methods
The synthesis of 1-[2-(2,4-Dinitrophenoxy)ethoxy]-2,4-dinitrobenzene typically involves multiple steps of electrophilic aromatic substitution reactions. The process begins with the nitration of phenol to form 2,4-dinitrophenol. This intermediate is then reacted with ethylene oxide to produce 2-(2,4-dinitrophenoxy)ethanol. Finally, this compound undergoes further nitration to yield the target compound .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to enhance efficiency and minimize by-products.
Chemical Reactions Analysis
1-[2-(2,4-Dinitrophenoxy)ethoxy]-2,4-dinitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups, making the benzene ring more susceptible to nucleophilic attack.
Common reagents used in these reactions include hydrogen gas, metal hydrides, and strong oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(2,4-Dinitrophenoxy)ethoxy]-2,4-dinitrobenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-[2-(2,4-Dinitrophenoxy)ethoxy]-2,4-dinitrobenzene involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and the modulation of enzyme activities.
Comparison with Similar Compounds
Similar compounds include other nitro-substituted benzene derivatives such as:
2,4-Dinitrophenol: Known for its use as a pesticide and in biochemical research.
2,4-Dinitrotoluene: Used in the production of explosives and as an intermediate in chemical synthesis.
2,4,6-Trinitrophenol (Picric Acid): Used in the manufacture of explosives, dyes, and as a reagent in laboratories.
1-[2-(2,4-Dinitrophenoxy)ethoxy]-2,4-dinitrobenzene is unique due to its specific structure, which imparts distinct chemical properties and reactivity compared to other nitro-substituted benzene derivatives .
Properties
IUPAC Name |
1-[2-(2,4-dinitrophenoxy)ethoxy]-2,4-dinitrobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O10/c19-15(20)9-1-3-13(11(7-9)17(23)24)27-5-6-28-14-4-2-10(16(21)22)8-12(14)18(25)26/h1-4,7-8H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWSOTPFPQPUQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCCOC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379585 | |
Record name | 1-[2-(2,4-dinitrophenoxy)ethoxy]-2,4-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92061-47-7 | |
Record name | 1-[2-(2,4-dinitrophenoxy)ethoxy]-2,4-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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